(E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
Research into related compounds, such as the synthesis of 8-amino-7-(4-morpholinobutyl)theophylline, reveals insights into the molecular geometry and crystal structure, highlighting the typical geometry of purine fused-ring systems. This understanding is crucial for designing drugs with improved pharmacological profiles (Karczmarzyk & Pawłowski, 1997).
Receptor Affinity and Pharmacological Evaluation
Studies on new 8-aminoalkyl derivatives of purine-2,6-dione explore the compounds' affinity for various serotonin receptors, offering a foundation for developing potential psychotropic drugs. This research is instrumental in understanding the compounds' pharmacological properties, including their antidepressant and anxiolytic activities (Chłoń-Rzepa et al., 2013).
Synthetic Methodologies
The development of novel synthetic routes for furan and pyrrole derivatives, as seen in studies on 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, is crucial for expanding the toolkit available for chemical synthesis of complex organic molecules. This research enhances the diversity of compounds available for further pharmacological exploration (Yin et al., 2008).
Cocrystal Formation
Investigations into cocrystals involving related compounds demonstrate the potential for designing new material forms with improved drug properties. The study of cocrystals of furosemide and pentoxifylline, for instance, uncovers unique hydrogen-bonding patterns that could influence drug solubility and stability (Stepanovs & Mishnev, 2012).
Properties
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-10(17)6-7-22-12-13(20(2)16(24)21(3)14(12)23)19-15(22)18-9-11-5-4-8-25-11/h4-6,8H,7,9H2,1-3H3,(H,18,19)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMUQVYLUJGOGK-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478252-95-8 |
Source
|
Record name | 7-(3-CL-2-BUTENYL)8-((2-FURYL-ME)AMINO)1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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